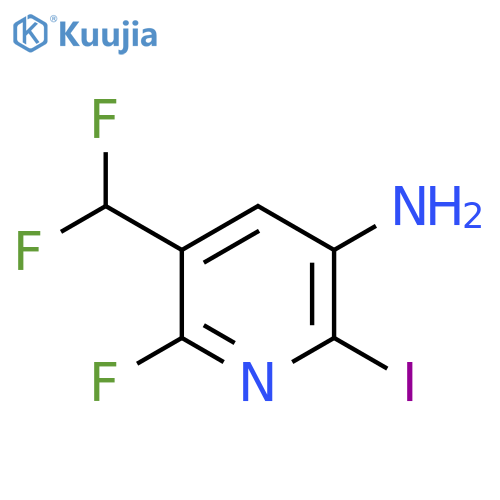

Cas no 1805330-77-1 (3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine)

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine

-

- インチ: 1S/C6H4F3IN2/c7-4(8)2-1-3(11)6(10)12-5(2)9/h1,4H,11H2

- InChIKey: VLGKEFKGVLXSTJ-UHFFFAOYSA-N

- SMILES: IC1=C(C=C(C(=N1)F)C(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- XLogP3: 1.9

- トポロジー分子極性表面積: 38.9

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023030251-1g |

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine |

1805330-77-1 | 97% | 1g |

$1,730.40 | 2022-04-01 | |

| Alichem | A023030251-500mg |

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine |

1805330-77-1 | 97% | 500mg |

$970.20 | 2022-04-01 |

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine 関連文献

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridineに関する追加情報

Introduction to 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine (CAS No. 1805330-77-1)

3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine (CAS No. 1805330-77-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including an amino group, a difluoromethyl substituent, a fluoro atom, and an iodine substituent on a pyridine backbone, exhibits promising potential in the development of novel therapeutic agents.

The< strong>iodopyridine moiety in this molecule is particularly noteworthy, as it serves as an excellent handle for further functionalization through cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, enabling the creation of intricate drug candidates with tailored biological activities. The presence of both fluorine atoms and a difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinase inhibitors have been extensively studied due to their critical role in regulating cellular processes and their involvement in numerous diseases, including cancer. The< strong>difluoromethyl group is particularly interesting in this context, as it has been shown to improve the binding affinity and selectivity of kinase inhibitors. This property arises from the ability of the difluoromethyl group to engage in favorable interactions with biological targets, thereby enhancing the potency of the drug.

The< strong>fluoro atom present in 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine also contributes to the compound's pharmacological profile. Fluorine atoms are well-known for their ability to modulate drug properties such as bioavailability, metabolic stability, and binding affinity. For instance, fluorine substitution can lead to increased metabolic resistance against cytochrome P450 enzymes, thereby extending the half-life of a drug in vivo. Additionally, fluorine atoms can enhance the binding interactions between a drug and its target protein by participating in hydrophobic and van der Waals interactions.

The synthesis of 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the iodine substituent at the 2-position of the pyridine ring is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired framework while maintaining functional group integrity.

In terms of biological activity, preliminary studies on 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine have revealed promising results. The compound has shown inhibitory effects against several kinases, including those involved in cancer pathways. These findings are particularly exciting as they highlight the potential of this scaffold for developing novel anticancer agents. Furthermore, the presence of multiple functional groups provides a rich platform for further derivatization, allowing researchers to fine-tune the biological activity and pharmacokinetic properties of the compound.

The use of computational chemistry techniques has also played a crucial role in understanding the structure-activity relationships (SAR) associated with 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine. Molecular modeling studies have helped elucidate how different substituents interact with biological targets and influence binding affinity. These insights have guided researchers in designing analogs with enhanced potency and selectivity. Additionally, virtual screening methods have been employed to identify potential drug candidates from large libraries of compounds based on their predicted binding interactions with target proteins.

The pharmaceutical industry has shown increasing interest in exploring novel scaffolds like 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine for drug development. The combination of structural features such as the amino group, difluoromethyl substituent, fluoro atom, and iodine substituent makes this compound a versatile building block for creating diverse chemical entities with therapeutic potential. As research continues to uncover new applications for this compound, it is likely that we will see more derivatives entering preclinical development pipelines.

In conclusion, 3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine (CAS No. 1805330-77-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. The compound's potential as a scaffold for developing novel therapeutic agents underscores its importance in ongoing research efforts aimed at addressing unmet medical needs. With further exploration and optimization, this molecule holds great promise for contributing to next-generation treatments across various therapeutic areas.

1805330-77-1 (3-Amino-5-(difluoromethyl)-6-fluoro-2-iodopyridine) Related Products

- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 23060-72-2(1-(2-chloroethyl)-1H-Indole)

- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)

- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)

- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)

- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)

- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)

- 2068-83-9(rac 3-Hydroxyisobutyric Acid)

- 2114341-25-0(1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)